molecular formula C16H13BrN4O2 B2633842 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 539806-76-3

2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B2633842
CAS No.: 539806-76-3
M. Wt: 373.21
InChI Key: BGUYWJRGZIEKKO-GIJQJNRQSA-N
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Description

This compound belongs to the class of benzimidazole-based hydrazones, characterized by a benzimidazole core linked to a substituted benzylidene group via an acetohydrazide bridge. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors . The 5-bromo-2-hydroxyphenyl substituent introduces electron-withdrawing (bromo) and hydrogen-bonding (hydroxyl) groups, which may enhance binding affinity and solubility.

Formation of the hydrazide intermediate by reacting benzimidazole derivatives with hydrazine hydrate.

Condensation with substituted benzaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in ethanol under acidic catalysis .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c17-11-5-6-14(22)10(7-11)9-18-21-16(23)8-15-19-12-3-1-2-4-13(12)20-15/h1-7,9,22H,8H2,(H,19,20)(H,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYWJRGZIEKKO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 5-bromo-2-hydroxybenzaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal functions.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzimidazole hydrazones are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 5-Bromo-2-hydroxyphenyl Bromo (electron-withdrawing), hydroxyl (hydrogen bonding) Potential antimicrobial/anti-inflammatory (inferred)
Fluorinated Hydrazone (114) 4-Fluorophenyl Fluorine (electron-withdrawing) Antimicrobial (MIC: 13.3–26.6 μM against E. coli, K. pneumoniae)
Methoxy Derivatives 5-Bromo-2-methoxyphenyl Methoxy (electron-donating) vs. hydroxyl Likely altered solubility and metabolism compared to target compound
Coumarin-Hydrazone (4f) 3,4-Dihydroxyphenyl Coumarin core instead of benzimidazole Moderate antimicrobial activity (gram-positive bacteria)
Anti-inflammatory Benzimidazoles Varied phenyl groups Sulfanyl-acetohydrazide linkage Moderate anti-inflammatory activity in carrageenan-induced edema model

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide represents a class of benzimidazole derivatives that have garnered attention for their diverse biological activities. These compounds are characterized by their ability to interact with various biological targets, making them potential candidates for therapeutic applications. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a benzimidazole core linked to a hydrazide moiety through a methylene bridge. The presence of the 5-bromo-2-hydroxyphenyl group enhances its potential for biological activity due to the electron-withdrawing effects of bromine and the hydroxyl group’s ability to participate in hydrogen bonding.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies indicated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, compounds similar to this derivative exhibited IC50 values ranging from 0.28 µM to 49.85 µM, indicating potent anticancer activity .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing moderate to good activity compared to standard antibiotics like ciprofloxacin. For example, derivatives with similar structures were effective against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Benzimidazole derivatives are also recognized for their antioxidant capabilities:

  • Free Radical Scavenging : Studies have indicated that these compounds can effectively scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Key factors influencing their efficacy include:

  • Substituents on the Benzimidazole Ring : Modifications at the 1 or 2 positions of the benzimidazole ring can significantly alter biological activity. For example, the introduction of halogens or hydroxyl groups has been associated with enhanced potency against cancer cells .
  • Hydrazide Moiety : The presence of the hydrazide functional group is crucial for maintaining biological activity, as it may facilitate interactions with specific biological targets.

Case Studies and Research Findings

StudyCompoundActivityIC50 (µM)Cell Line
Zheng et al. (2022)N'-(4-tert-butylbenzyl-N'-[(1-(5-chloro-2-hydroxyphenyl)ethylidene)]Anticancer0.28A549
Wei et al. (2021)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateAntitumor26A549
Birajdar et al. (2013)2-methyl benzimidazole derivativesAntibacterialN/AE. coli, S. aureus

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